Bifunctional Activity Quantification: Monitor Peptide vs. Ovomucoid Trypsin Inhibitor in CCK Release Assays
Monitor peptide demonstrates a bifunctional profile combining trypsin inhibition with CCK-releasing activity, a property absent in ovomucoid trypsin inhibitor. In a comparative bioassay using conscious rats, partially purified rat PSTI (monitor peptide) was directly compared with ovomucoid trypsin inhibitor (OMTI) and concentrated jejunal secretions for both CCK-releasing activity and trypsin inhibitory activity [1]. While OMTI exhibited potent trypsin inhibition, it failed to stimulate CCK release, establishing that trypsin inhibition alone is insufficient to confer CCK-releasing functionality [1]. This functional divergence validates monitor peptide as the requisite reference standard for assays requiring combined protease inhibition and CCK secretagogue activity.
| Evidence Dimension | CCK-releasing activity |
|---|---|
| Target Compound Data | Active (induces CCK release) |
| Comparator Or Baseline | Ovomucoid trypsin inhibitor (OMTI): No detectable CCK release |
| Quantified Difference | Qualitative presence vs. absence of CCK-releasing activity |
| Conditions | Conscious rat bioassay; intraluminal administration |
Why This Matters
This evidence demonstrates that monitor peptide is irreplaceable in CCK-release assays because alternative trypsin inhibitors lack this functional domain, making procurement of authentic monitor peptide essential for experimental validity.
- [1] CCK-Releasing Activity of Rat Intestinal Secretion: Effect of Atropine and Comparison with Monitor Peptide. Pancreas. 1990;5(1). View Source
